A Predictive Spectroscopic Guide to 5-Fluoro-2-methyl-indol-1-ylamine: In-Depth Technical Analysis for Researchers
A Predictive Spectroscopic Guide to 5-Fluoro-2-methyl-indol-1-ylamine: In-Depth Technical Analysis for Researchers
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 5-Fluoro-2-methyl-indol-1-ylamine, a novel heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous indole derivatives, to construct a detailed and scientifically grounded theoretical spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related N-aminoindole compounds, enabling more efficient and targeted experimental design.
Introduction: The Rationale for Spectroscopic Characterization
The indole scaffold is a cornerstone in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the N-amino functionality offers a versatile handle for further chemical modification. 5-Fluoro-2-methyl-indol-1-ylamine thus represents a compound with considerable potential.
Accurate spectroscopic characterization is fundamental to the progression of any novel compound through the drug discovery pipeline. It provides unambiguous confirmation of the molecular structure, ensures purity, and offers insights into the electronic and conformational properties of the molecule. This guide will systematically predict the key spectroscopic signatures of 5-Fluoro-2-methyl-indol-1-ylamine, explaining the reasoning behind each prediction based on established spectroscopic principles and data from closely related structures.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 5-Fluoro-2-methyl-indol-1-ylamine is presented below. Our predictive analysis will focus on the characteristic signals arising from the indole core, the fluorine substituent, the methyl group, and the unique N-amino moiety.
Caption: Molecular structure of 5-Fluoro-2-methyl-indol-1-ylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Fluoro-2-methyl-indol-1-ylamine, we will consider ¹H, ¹³C, and ¹⁹F NMR.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will be characterized by signals from the aromatic protons, the methyl group, and the N-amino protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.
Experimental Protocol: A standard ¹H NMR experiment would be conducted on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.[1] Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H-3 | ~6.3 | Singlet | - | The C3-proton of the indole ring typically appears as a singlet. |
| H-4 | ~7.3 | Doublet of doublets | JH4-H6 ≈ 2.5, JH4-F ≈ 10 | This proton is ortho to the fluorine, leading to a large coupling, and meta to H-6, resulting in a smaller coupling. |
| H-6 | ~6.9 | Doublet of doublets | JH6-H7 ≈ 9, JH6-H4 ≈ 2.5 | Coupled to both H-7 (ortho) and H-4 (meta). |
| H-7 | ~7.4 | Doublet | JH7-H6 ≈ 9 | Coupled to the adjacent H-6. |
| C2-CH₃ | ~2.4 | Singlet | - | Methyl groups on an aromatic ring typically appear as a singlet in this region. |
| N1-NH₂ | ~5.0-6.0 | Broad Singlet | - | The protons of the N-amino group are expected to be a broad signal due to quadrupole effects and exchange with trace amounts of water. |
Expertise & Experience: The presence of the electron-donating N-amino group at the N1 position will likely shield the protons on the indole ring, causing them to appear at slightly lower chemical shifts compared to 5-fluoro-2-methylindole. The fluorine at C5 will have a significant effect on the chemical shift and multiplicity of the adjacent protons, particularly H-4 and H-6.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Experimental Protocol: A standard ¹³C NMR experiment would be performed on a 100 or 125 MHz spectrometer with proton decoupling. A deuterated solvent like DMSO-d₆ or CDCl₃ would be used.[1]
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling | Rationale |
| C2 | ~138 | No | The methyl-substituted C2 carbon of the indole ring. |
| C3 | ~102 | No | The C3 carbon of the indole ring. |
| C3a | ~128 | Yes | A quaternary carbon of the indole ring, with a small coupling to fluorine. |
| C4 | ~110 | Yes | This carbon is ortho to the fluorine-bearing carbon and will show a significant coupling to fluorine. |
| C5 | ~158 | Yes (Large) | The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant. |
| C6 | ~112 | Yes | This carbon is meta to the fluorine and will show a smaller coupling. |
| C7 | ~110 | No | The C7 carbon of the indole ring. |
| C7a | ~132 | Yes | A quaternary carbon of the indole ring, with a small coupling to fluorine. |
| C2-CH₃ | ~14 | No | A typical chemical shift for a methyl group attached to an aromatic system. |
Expertise & Experience: The most notable feature of the predicted ¹³C NMR spectrum is the large one-bond coupling constant between C5 and the fluorine atom.[1] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine and the electron-donating nature of the N-amino group.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.
Experimental Protocol: A ¹⁹F NMR spectrum would be recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard like CFCl₃.
A single resonance is expected in the aromatic region, characteristic of a fluoro-substituted benzene ring.[1] The precise chemical shift will be dependent on the solvent and the electronic environment of the indole ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The sample could be analyzed as a solid (e.g., KBr pellet) or as a solution in a suitable solvent.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| N-H Stretch (N-amino) | 3400-3250 | Medium-Strong | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[2] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | Characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | From the methyl group. |
| C=C Stretch (Aromatic) | 1620-1450 | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the indole ring. |
| C-F Stretch | 1250-1000 | Strong | The carbon-fluorine bond gives a strong absorption in this region. |
Expertise & Experience: The presence of two distinct N-H stretching bands for the primary amine will be a key diagnostic feature. The exact positions of the aromatic C=C stretching bands can be complex due to the fused ring system and substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: A mass spectrum would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).[1] High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.
Predicted Molecular Ion: The molecular formula of 5-Fluoro-2-methyl-indol-1-ylamine is C₉H₉FN₂. The predicted exact mass of the molecular ion [M]⁺• would be approximately 164.0750.
Predicted Fragmentation Pathway: Under electron ionization, the molecular ion is expected to be relatively stable due to the aromatic indole core. Key fragmentation pathways would likely involve:
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Loss of the amino group (-NH₂): This would result in a fragment at m/z 148.
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Loss of a methyl radical (-CH₃): A fragment at m/z 149 would be observed.
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Loss of HCN: A common fragmentation pathway for indoles, leading to a fragment at m/z 137.
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Retro-Diels-Alder type fragmentation of the pyrrole ring is also a possibility.
